molecular formula C20H18ClN3O2S B11607910 (7Z)-3-(3-chloro-4-methylphenyl)-7-(3-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(3-chloro-4-methylphenyl)-7-(3-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11607910
M. Wt: 399.9 g/mol
InChI Key: BAHGWLZBSIELAM-NVMNQCDNSA-N
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Description

The compound “(7Z)-3-(3-CHLORO-4-METHYLPHENYL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE” is a complex organic molecule that belongs to the class of thiazolo-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo-triazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route could involve the reaction of a chloromethylphenyl derivative with a methoxyphenylmethylidene precursor in the presence of a suitable catalyst. The reaction conditions may include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s properties.

    Substitution: The replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, thiazolo-triazine derivatives have shown promise as antimicrobial, antifungal, and anticancer agents. The specific compound may exhibit similar activities, making it a valuable target for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new treatments for various diseases.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of thiazolo-triazine derivatives typically involves the interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the observed biological effects. The exact pathways involved depend on the specific structure of the compound and its functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo-triazine derivatives, such as:

  • 3-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2H-thiazolo[3,2-a][1,3,5]triazine
  • 3-(3-Bromophenyl)-7-(3-methoxyphenyl)-2H-thiazolo[3,2-a][1,3,5]triazine

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methoxy groups, as well as the specific arrangement of the thiazolo-triazine core, distinguishes it from other similar compounds.

Properties

Molecular Formula

C20H18ClN3O2S

Molecular Weight

399.9 g/mol

IUPAC Name

(7Z)-3-(3-chloro-4-methylphenyl)-7-[(3-methoxyphenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H18ClN3O2S/c1-13-6-7-15(10-17(13)21)23-11-22-20-24(12-23)19(25)18(27-20)9-14-4-3-5-16(8-14)26-2/h3-10H,11-12H2,1-2H3/b18-9-

InChI Key

BAHGWLZBSIELAM-NVMNQCDNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=CC=C4)OC)/S3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=CC=C4)OC)S3)Cl

Origin of Product

United States

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